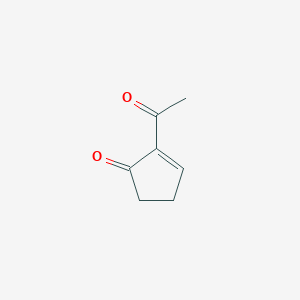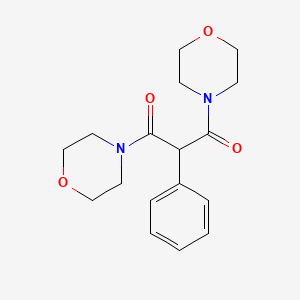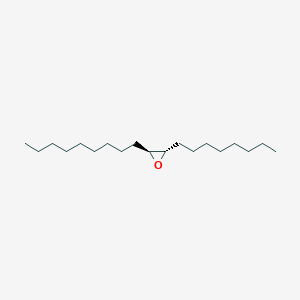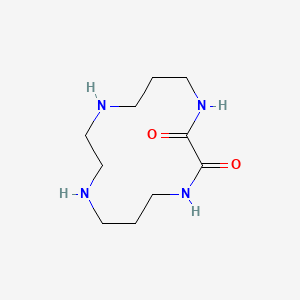
1,4,8,11-Tetraazacyclotetradecane-2,3-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,4,8,11-Tetraazacyclotetradecane-2,3-dione is a macrocyclic compound known for its ability to form stable complexes with metal ions. This compound is part of the azamacrocycle family and is often used in various chemical and industrial applications due to its unique properties.
Métodos De Preparación
The synthesis of 1,4,8,11-Tetraazacyclotetradecane-2,3-dione typically involves the cyclization of linear tetraamines. One common method includes the reaction of ethylenediamine with formaldehyde and formic acid, followed by cyclization under acidic conditions. Industrial production methods often involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Análisis De Reacciones Químicas
1,4,8,11-Tetraazacyclotetradecane-2,3-dione undergoes various chemical reactions, including:
Complexation Reactions: It forms stable complexes with transition metals such as copper, zinc, and iron. These reactions typically occur in aqueous solutions and are facilitated by the presence of the macrocyclic ligand.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, often involving metal ions as catalysts.
Substitution Reactions: It can participate in substitution reactions where one or more of its hydrogen atoms are replaced by other functional groups.
Common reagents used in these reactions include metal salts, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and the nature of the reagents used.
Aplicaciones Científicas De Investigación
1,4,8,11-Tetraazacyclotetradecane-2,3-dione has a wide range of applications in scientific research:
Biology: The compound is explored for its potential in biological systems, particularly in the formation of metal-based drugs and diagnostic agents.
Medicine: It is used in the development of antimicrobial agents and other therapeutic compounds.
Mecanismo De Acción
The mechanism of action of 1,4,8,11-Tetraazacyclotetradecane-2,3-dione primarily involves its ability to form stable complexes with metal ions. These complexes can interact with various molecular targets, including enzymes and receptors, thereby influencing biological pathways. The exact mechanism depends on the specific metal ion and the biological system .
Comparación Con Compuestos Similares
1,4,8,11-Tetraazacyclotetradecane-2,3-dione is unique due to its high stability and ability to form strong complexes with a variety of metal ions. Similar compounds include:
Cyclam (1,4,8,11-Tetraazacyclotetradecane): Similar in structure but lacks the dione functionality, making it less versatile in certain applications.
1,4,8,11-Tetramethyl-1,4,8,11-tetraazacyclotetradecane: A methylated derivative that exhibits different chemical properties and reactivity.
These comparisons highlight the unique properties of this compound, making it a valuable compound in various fields of research and industry.
Propiedades
Número CAS |
82350-10-5 |
|---|---|
Fórmula molecular |
C10H20N4O2 |
Peso molecular |
228.29 g/mol |
Nombre IUPAC |
1,4,8,11-tetrazacyclotetradecane-2,3-dione |
InChI |
InChI=1S/C10H20N4O2/c15-9-10(16)14-6-2-4-12-8-7-11-3-1-5-13-9/h11-12H,1-8H2,(H,13,15)(H,14,16) |
Clave InChI |
GBQZMUHZPTYOKN-UHFFFAOYSA-N |
SMILES canónico |
C1CNCCNCCCNC(=O)C(=O)NC1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


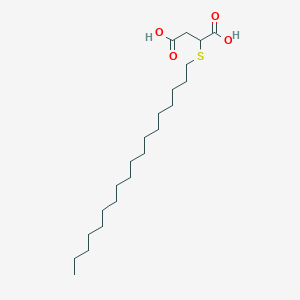
![5-(3,4-Dimethoxyphenyl)-6-hydroxybenzo[c][2,7]naphthyridin-4(6H)-one](/img/structure/B14425996.png)
![6-[3-[2-[2-[3-(3,8-Diamino-5-methylphenanthridin-5-ium-6-yl)phenoxy]ethoxy]ethoxy]phenyl]-5-methylphenanthridin-5-ium-3,8-diamine;dibromide](/img/structure/B14426010.png)
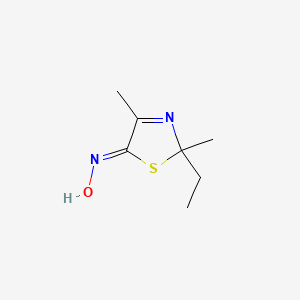
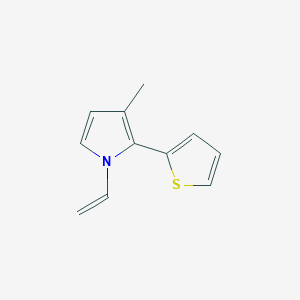
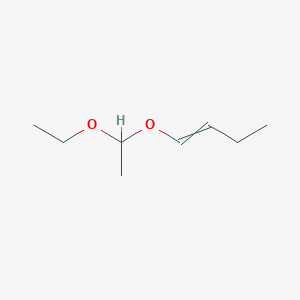
phosphane](/img/structure/B14426031.png)
![1-(3,4-Dimethylphenyl)-3-azabicyclo[3.1.0]hexane](/img/structure/B14426038.png)
